molecular formula C6H15As B1607241 Triethylarsine CAS No. 617-75-4

Triethylarsine

Cat. No.: B1607241
CAS No.: 617-75-4
M. Wt: 162.1 g/mol
InChI Key: WWVNWQJKWKSDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylarsine is an organoarsenic compound with the chemical formula C6H15As. It is a colorless liquid with a garlic-like odor, commonly used in organic synthesis and coordination chemistry. This compound is known for its ability to form complexes with various metals, making it a valuable reagent in the field of inorganic chemistry .

Mechanism of Action

Mode of Action

Organoarsenic compounds are known to interact with biological molecules, potentially altering their function or structure

Action Environment

The action, efficacy, and stability of triethylarsine can be influenced by various environmental factors These may include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present

Preparation Methods

Triethylarsine can be synthesized through several methods. One common synthetic route involves the reaction of arsenic trichloride with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods often involve the use of arsine gas and ethyl halides under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Triethylarsine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to this compound oxide using oxidizing agents such as hydrogen peroxide or nitric acid. Reduction reactions often involve the use of reducing agents like lithium aluminum hydride. Substitution reactions can occur with halogens or other electrophiles, leading to the formation of different organoarsenic compounds . Major products formed from these reactions include this compound oxide, diethylarsine, and ethylarsine .

Comparison with Similar Compounds

Triethylarsine is similar to other organoarsenic compounds such as trimethylarsine and triphenylarsine. it is unique in its ability to form more stable complexes with certain metals due to the steric and electronic effects of the ethyl groups. Trimethylarsine, for example, has smaller methyl groups, which can lead to less stable complexes. Triphenylarsine, on the other hand, has larger phenyl groups, which can cause steric hindrance and affect the reactivity of the metal center .

Properties

IUPAC Name

triethylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNWQJKWKSDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[As](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210702
Record name Arsine triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-75-4
Record name Triethylarsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsine triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylarsine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLARSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M992L6PA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylarsine
Reactant of Route 2
Triethylarsine
Reactant of Route 3
Triethylarsine
Reactant of Route 4
Triethylarsine
Reactant of Route 5
Triethylarsine
Reactant of Route 6
Triethylarsine
Customer
Q & A

ANone: Triethylarsine has the molecular formula (C2H5)3As and a molecular weight of 162.11 g/mol.

A: Several spectroscopic techniques have been used to characterize this compound, including infrared (IR) spectroscopy [], Raman spectroscopy [], electron spin resonance (ESR) spectroscopy [, ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide information about the molecule's structure, bonding, and electronic environment.

A: this compound decomposes at temperatures above 700°C via a radical process []. Studies on its pyrolysis using surface photo-absorption (SPA) have revealed high activation energies for this decomposition, similar to other trialkylarsines like trimethylarsine [, ].

A: this compound has been investigated as a precursor for the epitaxial growth of gallium arsenide (GaAs) thin films using techniques like metalorganic chemical vapor deposition (MOCVD) [, , , ] and metalorganic molecular beam epitaxy (MOMBE) [, ].

A: Yes, this compound can lead to significant carbon contamination in GaAs films during growth []. Combining it with arsine (AsH3) or ammonia (NH3) during deposition can mitigate this issue [].

A: While specific computational studies solely focused on this compound might be limited within the provided papers, researchers have utilized 31P NMR spectroscopy to investigate solid-state structures of related copper and silver complexes containing triphenylphosphine []. This approach can offer insights into the structural properties of such compounds.

A: The presence of three ethyl groups in this compound significantly influences its decomposition pathway and temperature compared to arsenic hydrides like arsine (AsH3) [, ]. The absence of a hydrogen-arsenic bond in this compound results in higher activation energies for its pyrolysis on GaAs surfaces [, ].

A: While this compound has been considered as a potential liquid arsenic source for semiconductor fabrication [], safety concerns arise due to its toxicity upon inhalation []. Researchers are exploring less hazardous alternatives like tertiarybutylarsine, diethylarsine, and dimethylarsine [] to address these safety concerns.

A: Researchers employ a combination of techniques like gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) [, ], electron ionization mass spectrometry (EI-MS) [], and time-of-flight mass spectrometry (TOF-MS) [] to identify and quantify volatile arsenic species, including this compound.

A: Cryotrapping (CT) proves crucial for enhancing the sensitivity and precision in detecting volatile arsenic species []. Optimized CT parameters, such as employing silanized glass beads as packing material, using a high trapping flow rate, applying a suitable heating rate, and utilizing liquid argon as a coolant, significantly improve the recovery and analysis of these compounds [].

A: Analyzing volatile arsenic compounds with intricate structures, such as this compound, using CT-CF techniques is more appropriate for qualitative than quantitative purposes []. This limitation arises from the inherent instability of these compounds, making precise quantification challenging [].

A: Tertiary butylarsine (tBAs), diethylarsine (DEAsH), and arsine (AsH3) are being explored as alternative arsenic precursors for GaAs growth due to their lower decomposition activation energies compared to trialkylarsines like this compound [, ].

A: this compound holds historical importance as one of the early organoarsenic compounds synthesized and studied. Its preparation, along with triethylstibine, using diethylzinc and arsenic trichloride represented a significant advancement in organometallic chemistry during its early stages [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.